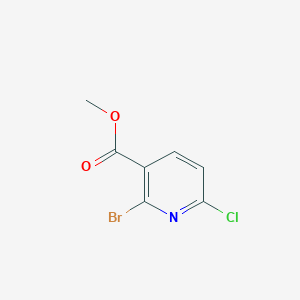
Methyl 2-bromo-6-chloronicotinate
Vue d'ensemble
Description
Methyl 2-bromo-6-chloronicotinate is a chemical compound that belongs to the family of halogenated pyridines. It is widely used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-6-chloronicotinate is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions, where it reacts with electrophiles such as aryl halides and boronic acids. In addition, its fluorescence properties are attributed to its ability to bind to metal ions and undergo photoinduced electron transfer.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Methyl 2-bromo-6-chloronicotinate. However, studies have shown that it is relatively non-toxic and has low cytotoxicity. It has also been reported to exhibit anti-inflammatory and anti-tumor activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 2-bromo-6-chloronicotinate in lab experiments is its versatility. It can be used as a building block for the synthesis of various compounds and as a reagent in organic synthesis reactions. Additionally, it has shown potential as a fluorescent probe and photosensitizer. However, one of the limitations of using Methyl 2-bromo-6-chloronicotinate is its limited availability and high cost.
Orientations Futures
There are several future directions for the use of Methyl 2-bromo-6-chloronicotinate in scientific research. One potential application is in the development of new pharmaceuticals and agrochemicals. Additionally, its fluorescence properties could be further explored for the detection of metal ions and in imaging applications. Furthermore, its potential as a photosensitizer for photodynamic therapy could be investigated further.
Conclusion:
In conclusion, Methyl 2-bromo-6-chloronicotinate is a versatile chemical compound that has various applications in scientific research. Its unique properties make it a valuable building block for the synthesis of other compounds, as well as a reagent in organic synthesis reactions. Its fluorescence properties and potential as a photosensitizer also make it a promising candidate for imaging and photodynamic therapy applications. However, further research is needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
Methyl 2-bromo-6-chloronicotinate is used in scientific research for various applications. It is commonly used as a building block for the synthesis of other compounds such as pharmaceuticals, agrochemicals, and functional materials. It is also used as a reagent in organic synthesis reactions such as Suzuki-Miyaura cross-coupling reactions and Buchwald-Hartwig amination reactions. Furthermore, Methyl 2-bromo-6-chloronicotinate has shown potential as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
IUPAC Name |
methyl 2-bromo-6-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-3-5(9)10-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJFPSHEVMCNKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673230 | |
| Record name | Methyl 2-bromo-6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-6-chloronicotinate | |
CAS RN |
1214335-05-3 | |
| Record name | Methyl 2-bromo-6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-Amino-N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B1503451.png)


